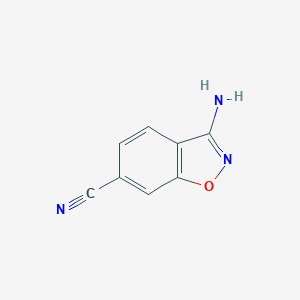

3-Amino-1,2-benzisoxazole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1,2-benzoxazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJIURFDSUKEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)ON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466446 | |

| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229623-53-4 | |

| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229623-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Amino-1,2-benzisoxazole-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-Amino-1,2-benzisoxazole-6-carbonitrile. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents. The introduction of an amino group at the 3-position and a carbonitrile moiety at the 6-position offers a unique substitution pattern with potential for modulation of biological activity and exploration in drug discovery programs. This document outlines a plausible synthetic route, detailed experimental protocols, and predicted characterization data to facilitate its preparation and analysis in a laboratory setting. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

The 1,2-benzisoxazole ring system is a core component of numerous compounds exhibiting a wide array of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties. The substituent at the 3-position of the benzisoxazole ring is known to be a critical determinant of its pharmacological profile. 3-Amino-1,2-benzisoxazole derivatives, in particular, serve as versatile intermediates for the synthesis of more complex molecules. The addition of a carbonitrile group at the 6-position introduces a functional handle for further chemical modification and can influence the electronic properties of the entire scaffold, potentially leading to novel biological activities. This guide presents a putative synthetic pathway and predicted analytical data for this compound to aid researchers in its synthesis and identification.

Proposed Synthesis Pathway

The key steps are:

-

Nucleophilic Aromatic Substitution: Reaction of 2-fluoro-5-cyanobenzonitrile with a suitable N-hydroxyacetamide equivalent to form an intermediate O-aryl oxime ether.

-

Intramolecular Cyclization: Base-mediated intramolecular cyclization of the O-aryl oxime ether to yield the target this compound.

A one-pot variation of this sequence is also a feasible approach.

Experimental Protocols

The following are detailed, albeit predictive, experimental protocols for the synthesis of this compound.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

One-Pot Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 3-amino-1,2-benzisoxazole derivatives.

dot

Caption: Workflow for the one-pot synthesis.

Procedure:

-

To a stirred solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq.) and acetohydroxamic acid (1.2 eq.) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Characterization Data (Predicted)

As no experimental data is publicly available, the following characterization data for this compound (Molecular Formula: C₈H₅N₃O, Molecular Weight: 159.15 g/mol ) are predicted based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Physical State | Off-white to light yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-7 |

| ~7.90 | dd | 1H | H-5 |

| ~7.60 | d | 1H | H-4 |

| ~6.50 | s (br) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-3 |

| ~162.0 | C-7a |

| ~135.0 | C-5 |

| ~125.0 | C-7 |

| ~120.0 | C-4 |

| ~118.0 | -CN |

| ~110.0 | C-3a |

| ~105.0 | C-6 |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretching (asymmetric and symmetric) |

| 2230-2210 | C≡N stretching |

| 1640-1620 | N-H bending |

| 1600-1580 | C=N stretching |

| 1550-1450 | Aromatic C=C stretching |

| 1250-1150 | C-O stretching |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 159 | [M]⁺ |

| 131 | [M - CO]⁺ |

| 104 | [M - CO - HCN]⁺ |

Logical Relationships in Characterization

The characterization of this compound involves a logical workflow to confirm its structure and purity.

dot

Caption: Logical flow for structural confirmation.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic protocol offers a straightforward and efficient method for its preparation from commercially available starting materials. The predicted analytical data will be instrumental in the identification and confirmation of the synthesized compound. The availability of this molecule will enable further exploration of its potential applications in medicinal chemistry and drug development, serving as a valuable building block for the creation of novel therapeutic agents. Researchers are encouraged to use this guide as a starting point for their investigations into this promising heterocyclic scaffold.

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-1,2-benzisoxazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and biological context of 3-Amino-1,2-benzisoxazole-6-carbonitrile (CAS No. 229623-53-4). This molecule belongs to the benzisoxazole class, a privileged scaffold in medicinal chemistry recognized for its presence in a wide array of biologically active compounds.[1]

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its structure, featuring an amino group and a cyano group on the benzisoxazole core, dictates its chemical reactivity, solubility, and potential for biological interactions. The quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 229623-53-4 | [2] |

| Molecular Formula | C₈H₅N₃O | [2] |

| Molecular Weight | 159.148 g/mol | [2] |

| Boiling Point | 408.53 °C at 760 mmHg | |

| Density | 1.411 g/cm³ | [2] |

| XLogP3 | 1.1 | [2] |

| Polar Surface Area (PSA) | 75.8 Ų | [2] |

| Refractive Index | 1.683 | [2] |

| Flash Point | 200.872 °C | [2] |

| Melting Point | Data not available in cited sources. | |

| pKa | Data not available in cited sources. | |

| Solubility | Data not available in cited sources. |

Experimental Protocols

Synthesis

While specific, detailed protocols for this compound are proprietary or not publicly detailed, general synthetic routes for 3-aminosubstituted benzisoxazoles have been described in the literature. A common approach involves the cyclization of ortho-substituted aryl precursors.

One established methodology for creating the 3-amino-1,2-benzisoxazole core involves the following key steps[3]:

-

Oxime Formation: Reaction of an appropriate ortho-substituted benzaldehyde with hydroxylamine to form the corresponding oxime.

-

Chlorination: The resulting oxime is chlorinated, typically using N-chlorosuccinimide (NCS), to yield a 2-chloro-N-hydroxybenzimidoyl chloride intermediate.

-

Amine Substitution: The chlorine is then substituted by reacting the intermediate with an excess of the desired amine. In the case of the title compound, this would be ammonia or an ammonia equivalent.

-

Cyclization: The final step is a base-promoted ring closure. This is often achieved by heating the precursor with a base such as potassium hydroxide (KOH) in a suitable solvent system (e.g., dioxane/water) to yield the 3-aminosubstituted benzisoxazole.

Another novel synthesis approach for the 3-amino-1,2-benzisoxazole scaffold starts from a 2-[(isopropylideneamino)oxy]benzonitrile precursor.[4]

References

Spectroscopic Analysis of 3-Amino-1,2-benzisoxazole-6-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of 3-Amino-1,2-benzisoxazole-6-carbonitrile and its derivatives. The 1,2-benzisoxazole scaffold is a significant pharmacophore found in a range of biologically active compounds. Therefore, precise analytical characterization is paramount for advancing drug discovery and development. This document outlines expected spectroscopic data, detailed experimental protocols, and a standardized workflow for analysis.

While specific experimental data for the parent compound, this compound, is not extensively published, this guide extrapolates expected values based on the analysis of structurally related compounds and the known spectroscopic behavior of its constituent functional groups.

Expected Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for a typical this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~ 8.0 - 8.5 | Doublet / Singlet | Aromatic H (H4/H7) | The protons on the benzene ring will appear in the aromatic region. Their exact shifts and multiplicities depend on the substitution pattern. |

| ~ 7.5 - 8.0 | Doublet / Triplet | Aromatic H (H5) | Protons adjacent to the nitrile group may be shifted downfield. |

| ~ 5.5 - 6.5 | Broad Singlet | Amino (-NH₂) | The chemical shift of the amino protons is variable and can be concentration and solvent-dependent. The signal may broaden or exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 160 - 165 | C3 (C=N) | The carbon of the isoxazole ring double-bonded to the exocyclic nitrogen. |

| ~ 155 - 160 | C7a (C-O) | The quaternary carbon of the benzene ring fused to the isoxazole oxygen. |

| ~ 110 - 140 | Aromatic Carbons | Six signals are expected for the benzene ring carbons, with their specific shifts influenced by the amino and nitrile substituents. |

| ~ 115 - 120 | C6-CN (Nitrile) | The carbon of the nitrile group. |

| ~ 100 - 110 | C6 | The carbon of the benzene ring attached to the nitrile group. |

| ~ 95 - 105 | C3a | The quaternary carbon at the fusion point of the two rings. |

Note: The chemical shifts are estimations and can vary based on the specific derivative and the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (often two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) | Sharp, Medium to Strong |

| 1660 - 1620 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1610 - 1580 | C=N Stretch | Isoxazole Ring | Medium |

| 1550 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |

| 1250 - 1150 | C-O Stretch | Aryl-O (Isoxazole) | Strong |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[4] The molecular formula for this compound is C₈H₅N₃O.

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Method | Notes |

| 159.04 | [M]⁺ | EI | Molecular ion peak. |

| 160.05 | [M+H]⁺ | ESI, CI | Protonated molecular ion, often the base peak in soft ionization methods. |

| 182.03 | [M+Na]⁺ | ESI | Sodium adduct, common in ESI. |

| 132 | [M-HCN]⁺ | EI | Potential fragmentation via loss of hydrogen cyanide from the nitrile and/or isoxazole ring. |

| 131 | [M-CO]⁺ | EI | Fragmentation involving the loss of carbon monoxide from the isoxazole ring. |

Note: EI (Electron Impact), ESI (Electrospray Ionization), CI (Chemical Ionization). The fragmentation pattern can be complex and provide structural clues.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[1][6]

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology (ATR Method): Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[7]

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.[8]

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.[7]

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry

Objective: To determine the accurate molecular weight and study the fragmentation pattern.

Methodology (LC-MS with ESI): Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is suitable for polar, non-volatile compounds.[9]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.

-

LC Separation (Optional): If analyzing a mixture, inject the sample into an HPLC system (e.g., with a C18 column) to separate the components before they enter the mass spectrometer.

-

Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the nebulizer needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).[9]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.[10]

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to maximize information. For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 160.05) is selected and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Caption: General workflow for synthesis and spectroscopic analysis.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. scispace.com [scispace.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. fiveable.me [fiveable.me]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on 3-Amino-1,2-benzisoxazole-6-carbonitrile (CAS Number: 229623-53-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2-benzisoxazole-6-carbonitrile, identified by the CAS number 229623-53-4, is a heterocyclic organic compound. Its structure, featuring a fused benzene and isoxazole ring system with amino and nitrile functional groups, makes it a molecule of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role as a scaffold in the development of targeted therapeutics, particularly as an inhibitor of key signaling pathways implicated in cancer.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzisoxazole core. The amino group at position 3 and the carbonitrile group at position 6 are key features that influence its chemical reactivity and biological activity.

Chemical Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 229623-53-4

-

Molecular Formula: C₈H₅N₃O

-

Molecular Weight: 159.15 g/mol

Physicochemical Properties:

Precise experimental data for the physicochemical properties of this compound is not extensively available in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and should be considered as estimated or calculated values. Experimental verification is recommended.

| Property | Value | Source |

| Boiling Point | 408.53 °C at 760 mmHg | ChemBK[1] |

| Density | 1.411 g/cm³ | Echemi[2] |

| Refractive Index | 1.683 | Echemi[2] |

| Melting Point | Not available |

Spectroscopic Data:

Table 1: Representative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8 - 8.2 | m | Aromatic Protons |

| ~6.5 | br s | -NH₂ |

Table 2: Representative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C3 (C-NH₂) |

| ~150 | C7a (fusion C) |

| ~110 - 140 | Aromatic Carbons |

| ~118 | -CN |

| ~100 | C3a (fusion C) |

Table 3: Representative IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching (amino group) |

| 2230 - 2210 | C≡N stretching (nitrile) |

| 1650 - 1550 | C=N and C=C stretching (aromatic rings) |

| 1300 - 1000 | C-O and C-N stretching |

Table 4: Representative Mass Spectrometry Data

| m/z | Assignment |

| 159.04 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, a general and plausible synthetic route can be devised based on established methods for the synthesis of 3-amino-1,2-benzisoxazole derivatives. A common approach involves the cyclization of an appropriately substituted o-hydroxybenzonitrile derivative.

Reaction Scheme:

Materials:

-

2-Hydroxy-5-cyanobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Anhydrous ethanol

-

A suitable dehydrating agent (e.g., acetic anhydride) or a cyclizing agent.

Procedure:

-

Oxime Formation: To a solution of 2-hydroxy-5-cyanobenzaldehyde in anhydrous ethanol, an equimolar amount of hydroxylamine hydrochloride and a base such as sodium acetate are added. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding oxime. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation with water and filtration.

-

Cyclization: The resulting 2-hydroxy-5-cyanobenzaldehyde oxime is then subjected to cyclization to form the 1,2-benzisoxazole ring. This can be achieved through various methods, including heating with a dehydrating agent like acetic anhydride or employing other cyclizing reagents. The reaction conditions (temperature, solvent, and reagent) need to be optimized for this specific substrate.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compared with the expected spectral data.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or as a thin film.

-

Mass Spectrometry: Mass spectra are acquired on a mass spectrometer using either electrospray ionization (ESI) or electron ionization (EI).

Biological Activity and Signaling Pathways

This compound and its derivatives have emerged as promising scaffolds for the development of inhibitors targeting receptor tyrosine kinases (RTKs). Dysregulation of RTK signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The 3-amino-1,2-benzisoxazole core serves as a versatile pharmacophore for designing inhibitors of several key RTKs, including:

-

c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in tumor growth, angiogenesis, and metastasis.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR signaling is involved in cell growth, proliferation, and angiogenesis.

By inhibiting these RTKs, 3-amino-1,2-benzisoxazole-based compounds can potentially disrupt these critical cancer-promoting processes.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the general signaling pathways of c-Met, VEGFR, and PDGFR, which are the targets of 3-amino-1,2-benzisoxazole derivatives.

Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Caption: The c-Met Signaling Pathway.

Caption: The VEGFR Signaling Pathway in Angiogenesis.

Caption: The PDGFR Signaling Pathway.

Conclusion

This compound represents a valuable building block in the field of medicinal chemistry. Its structural features make it a suitable scaffold for the development of potent and selective inhibitors of receptor tyrosine kinases. While there is a need for more comprehensive experimental data on the physicochemical and spectroscopic properties of this specific compound, the existing literature on related derivatives highlights its potential for the discovery of novel anticancer therapeutics. Further research into the synthesis, optimization, and biological evaluation of derivatives based on this core structure is warranted to fully explore its therapeutic potential.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Benzisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the therapeutic potential of novel benzisoxazole derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are presented to aid researchers in the design and execution of their screening programs.

Biological Activities of Benzisoxazole Derivatives: A Quantitative Overview

Novel benzisoxazole derivatives have demonstrated significant potential across various therapeutic areas. The following tables summarize the quantitative data from in vitro and in vivo studies, providing a comparative analysis of the biological activities of different derivatives.

Anticancer Activity

The antiproliferative effects of novel benzisoxazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PTB | MV4-11 (Acute Myeloid Leukemia) | 2 | |

| Compound 75 | MV4-11 (Acute Myeloid Leukemia) | 2 | |

| Compound 5a | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity | |

| Compound 5d | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity | |

| Compound 5k | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity | |

| Compounds 72-74 | HepG-2 | 37.75% - 39.19% inhibition |

Antimicrobial Activity

The antimicrobial efficacy of benzisoxazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 32 | E. coli, K. pneumoniae, S. typhi, B. subtilis | Good Activity | - | - | |

| Compound 37 | S. typhimurium, S. aureus | High activity at 1 µg/mL | - | - | |

| Compounds 38-40 | B. subtilis, E. coli, P. fluorescens, X. campestris | Lower than standard | A. niger, A. flavus, F. oxysporum | Lower than standard | |

| Compounds 50-52 | M. tuberculosis H37Rv | 3.12 | - | - | |

| Compound 53 | M. tuberculosis H37Rv | 6.25 | - | - | |

| Compound 54 | M. tuberculosis H37Rv | 3.25 | - | - | |

| Compound 55 | M. tuberculosis H37Rv | 6.25 | - | - | |

| Naturally Occurring 1,2-benzisoxazole | Multi-drug resistant A. baumannii | 6.25 | - | - |

Antipsychotic Activity

The antipsychotic effects of benzisoxazole derivatives, such as risperidone and lurasidone, are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. These compounds exhibit high binding affinities for these receptors, which are implicated in the pathophysiology of schizophrenia.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible screening of novel compounds. This section outlines the standard protocols for key in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the novel benzisoxazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Disc Diffusion Method

The disc diffusion method is a qualitative method used to test the susceptibility of bacteria to antimicrobials.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Agar Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Aseptically apply paper discs impregnated with known concentrations of the benzisoxazole derivatives onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using a broth microdilution method.

Protocol:

-

Serial Dilutions: Prepare two-fold serial dilutions of the benzisoxazole derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Amino-1,2-benzisoxazole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the in vitro evaluation of 3-Amino-1,2-benzisoxazole-6-carbonitrile is not extensively available in the public domain. This guide has been compiled by extrapolating data and methodologies from studies on structurally related benzisoxazole and other heterocyclic derivatives. The presented data and pathways should be considered illustrative for the purposes of this technical guide.

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] This technical guide provides a comprehensive overview of potential in vitro evaluation strategies for the novel compound this compound.

Data Presentation: A Framework for Quantifying Biological Activity

Quantitative data from in vitro assays are crucial for structure-activity relationship (SAR) studies and lead optimization. Below are templates for presenting such data, populated with representative values from studies on analogous compounds to illustrate their application.

Table 1: Hypothetical In Vitro Anticancer Activity (Cytotoxicity)

This table summarizes the cytotoxic potential of analogous benzisoxazole derivatives against a panel of human cancer cell lines, typically determined using an MTT or similar cell viability assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |

| Benzisoxazole Analog A | HT-29 (Colon) | 46[2] | 1.2 |

| Benzisoxazole Analog B | MV4-11 (Leukemia) | 2[2] | 0.5 |

| Benzisoxazole Analog C | MCF-7 (Breast) | Not Specified | Not Specified |

| Benzisoxazole Analog D | HepG-2 (Liver) | Not Specified | Not Specified |

Table 2: Hypothetical In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Benzisoxazole Analog E | Bacillus subtilis | < 6.25 | Candida albicans | 44.8[1] |

| Benzisoxazole Analog F | Escherichia coli | 12.5 | Aspergillus niger | > 50 |

| Benzisoxazole Analog G | Staphylococcus aureus | 6.25 | Geotrichum candidum | 44.8[1] |

| Benzisoxazole Analog H | Pseudomonas aeruginosa | > 50 | Not Tested | Not Tested |

Table 3: Hypothetical In Vitro Enzyme Inhibition Activity

The inhibitory potential against specific enzymes is often quantified by the IC50 or Ki (inhibition constant) values.

| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Benzisoxazole Analog I | Cyclooxygenase-2 (COX-2) | 0.25 | Not Determined | Not Determined |

| Benzisoxazole Analog J | Histone Deacetylase (HDAC) | 0.15 | Not Determined | Not Determined |

| Benzisoxazole Analog K | Methionine Aminopeptidase 1 | High Inhibition | Not Determined | Not Determined |

| Benzisoxazole Analog L | α-glucosidase | 0.051 | 0.0339 (Ki) | Mixed |

Experimental Protocols: Detailed Methodologies

Detailed and reproducible experimental protocols are the cornerstone of reliable in vitro evaluation. The following sections provide generalized methodologies for key assays, based on standard practices reported for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Enzyme Inhibition Assay (e.g., Cyclooxygenase-2 Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Principle: The COX-2 inhibitory activity can be determined using a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme. The assay typically involves the oxidation of a substrate (e.g., TMPD) by the enzyme, which produces a colored or fluorescent product.

Procedure:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and the necessary substrates (e.g., arachidonic acid, TMPD) are prepared in an appropriate assay buffer.

-

Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme for a specific period to allow for binding.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Signal Detection: The formation of the colored or fluorescent product is monitored over time using a plate reader.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential signaling pathways.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Caption: Workflow for the antimicrobial susceptibility (broth microdilution) assay.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

The Emergence of 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Potent Kinase Inhibitor

A Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of diverse chemical scaffolds capable of modulating key signaling pathways implicated in cancer progression. Among these, the 1,2-benzisoxazole core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide delves into the discovery and characterization of 3-Amino-1,2-benzisoxazole-6-carbonitrile and its analogues as potent kinase inhibitors, with a particular focus on their activity against the c-Met proto-oncogene, a critical target in cancer therapy.

Introduction to the 3-Amino-1,2-benzisoxazole Scaffold

The 3-amino-1,2-benzisoxazole scaffold has garnered significant attention as a versatile template for the design of kinase inhibitors. Its rigid bicyclic structure provides a solid anchor for substituents to probe the ATP-binding pockets of various kinases, while the 3-amino group offers a key hydrogen bonding motif. This guide will focus on the development of derivatives of this scaffold as inhibitors of the c-Met tyrosine kinase.

Targeting the c-Met Kinase Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Inhibition of c-Met kinase activity can block downstream signaling and impede tumor growth and metastasis.

Exploring the Structure-Activity Relationship of 3-Amino-1,2-benzisoxazole-6-carbonitrile Analogs as Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2-benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses on the structure-activity relationship (SAR) of 3-amino-1,2-benzisoxazole-6-carbonitrile analogs, with a particular emphasis on their role as kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, making them a key target for therapeutic intervention. This document provides a comprehensive overview of the synthesis, biological evaluation, and SAR of this promising class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity of a series of 3-amino-1,2-benzisoxazole analogs against the c-Met kinase. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a key driver in the development and progression of many human cancers. The data presented here is extracted from a study focused on the discovery of c-Met kinase inhibitors bearing a 3-amino-benzo[d]isoxazole scaffold[1].

Table 1: SAR of Substituents at the 3-Amino Position of the Benzisoxazole Core on c-Met Kinase Inhibition [1]

| Compound ID | R1 Substituent | c-Met IC50 (nM) |

| 1a | H | >10000 |

| 1b | Methyl | 580 |

| 1c | Ethyl | 350 |

| 1d | Phenyl | 8.5 |

| 1e | 4-Fluorophenyl | 5.2 |

Table 2: SAR of Substituents on the Benzisoxazole Ring on c-Met Kinase Inhibition [1]

| Compound ID | R2 Substituent (at position 6) | c-Met IC50 (nM) |

| 2a | H | 150 |

| 2b | -CN | 8.5 |

| 2c | -CONH2 | 25 |

| 2d | -COOCH3 | 45 |

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above reveals key structural features that govern the kinase inhibitory activity of 3-amino-1,2-benzisoxazole analogs.

Substitutions at the 3-Amino Group: The nature of the substituent at the 3-amino position (R1) has a profound impact on c-Met inhibitory potency. Unsubstituted (R1 = H) or small alkyl-substituted analogs exhibit weak activity. However, the introduction of an aryl group, such as a phenyl ring, leads to a dramatic increase in potency. Furthermore, substitution on this phenyl ring, for instance with a fluorine atom at the para-position, can further enhance the inhibitory activity. This suggests that a hydrophobic pocket in the ATP-binding site of the c-Met kinase can be effectively occupied by this aryl substituent, and that electronic effects of substituents on this ring can fine-tune the binding affinity.

Substitutions on the Benzisoxazole Ring: Modifications on the benzisoxazole core, particularly at the 6-position (R2), also significantly influence activity. The presence of a cyano group (-CN) at this position is highly favorable for c-Met inhibition. Other electron-withdrawing groups, such as carboxamide (-CONH2) and methyl ester (-COOCH3), also confer good activity, although to a lesser extent than the cyano group. This indicates that the electronic properties and the ability to form hydrogen bonds at this position are important for optimal interaction with the kinase.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate evaluation of potential drug candidates. The following are representative protocols for the synthesis of the 3-amino-1,2-benzisoxazole core and for in vitro kinase assays.

Synthesis of the 3-Amino-1,2-benzisoxazole Core

A common synthetic route to 3-amino-1,2-benzisoxazole derivatives involves the cyclization of an appropriately substituted o-hydroxybenzonitrile derivative. A novel and efficient synthesis of 3-amino-1,2-benzisoxazole from 2-[(isopropylideneamino)oxy]benzonitrile has been described[2]. Another general method involves the intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate, which can be formed by treating an o-halobenzonitrile with a hydroxamate anion in the presence of a base[3].

General Procedure:

-

Formation of the O-aryl Oxime Ether: A substituted 2-halobenzonitrile is reacted with an appropriate N-hydroxy compound (e.g., N-hydroxyacetamide) in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

-

Intramolecular Cyclization: The resulting O-aryl oxime ether undergoes base-catalyzed intramolecular cyclization to form the 3-amino-1,2-benzisoxazole ring system. The reaction is typically heated to facilitate the cyclization.

-

Purification: The crude product is purified by standard techniques such as column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A widely used method is the radiometric filter binding assay, which measures the incorporation of radiolabeled phosphate from ATP into a substrate peptide or protein.

Materials:

-

Purified recombinant kinase (e.g., c-Met, VEGFR-2, Aurora A)

-

Specific peptide or protein substrate for the kinase

-

[γ-³³P]ATP (radiolabeled ATP)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

-

Test compounds dissolved in DMSO

-

96-well filter plates (e.g., phosphocellulose or glass fiber)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts relevant to the exploration of this compound analogs as kinase inhibitors.

Conclusion

The this compound scaffold represents a promising framework for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the 3-amino position and on the benzisoxazole ring are critical for achieving high inhibitory potency against kinases such as c-Met. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs. Continued exploration of this scaffold, guided by the SAR principles outlined, holds significant potential for the discovery of new and effective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Mechanism of Action Studies for 3-Amino-1,2-benzisoxazole-6-carbonitrile

Notice: Following a comprehensive search of available scientific literature and public databases, no specific information regarding the mechanism of action, biological targets, or associated signaling pathways for 3-Amino-1,2-benzisoxazole-6-carbonitrile could be identified. The information available is limited to its chemical identity and commercial availability.

Chemical Identity

Compound Name: this compound[1][2][3]

Alternative Names: 3-Amino-6-cyano-1,2-benzisoxazole, 3-Aminobenzo[d]isoxazole-6-carbonitrile[2]

CAS Number: 229623-53-4[1][3][4][5]

Molecular Formula: C8H5N3O[1][2][5]

Molecular Weight: 159.15 g/mol [2]

One supplier categorizes this compound under the product family of "Protein Degrader Building Blocks"[5]; however, this is a broad classification and does not provide specific mechanistic details.

Current Status of Research

Hypothetical Experimental Workflow for Elucidation of Mechanism of Action

Given the absence of data, this section outlines a standard, hypothetical workflow that researchers could employ to investigate the mechanism of action of a novel compound such as this compound.

Caption: Hypothetical workflow for mechanism of action elucidation.

Conclusion

There is a significant gap in the scientific understanding of this compound. The absence of published data prevents any detailed discussion of its mechanism of action, potential therapeutic applications, or associated experimental protocols. The information provided herein is limited to its basic chemical identifiers. Further research is required to determine its biological function.

References

- 1. 229623-53-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. 1160018-61-0,5-Chloro-2-propoxypyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 69816-38-2,2-Amino-5-(trifluoromethyl)pyrazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. calpaclab.com [calpaclab.com]

Preliminary Toxicity Assessment of 3-Amino-1,2-benzisoxazole-6-carbonitrile: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a methodological guide to the preliminary toxicological assessment of novel chemical entities, using 3-Amino-1,2-benzisoxazole-6-carbonitrile as a template. As of the latest literature review, specific toxicological data for this compound is not publicly available. The experimental protocols and data presentation formats described herein are based on established practices in toxicology and data from structurally related compounds.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity intended for further development, a thorough evaluation of its toxicological profile is a critical prerequisite. This guide outlines the fundamental in vitro and in silico studies that would form the basis of a preliminary toxicity assessment for this compound.

Core Safety Information (General)

Based on available safety data sheets from chemical suppliers, general handling precautions for this compound have been identified. These are qualitative and do not replace rigorous experimental toxicological studies.

Table 1: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statement(s) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Proposed In Vitro Cytotoxicity Assessment

The initial step in a toxicological evaluation is to determine the compound's effect on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate selected cancer or normal cell lines (e.g., HepG2, A549, HEK-293) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot against the compound concentration. The IC50 value is then determined from the resulting dose-response curve.

Table 2: Hypothetical In Vitro Cytotoxicity Data for this compound (Note: This table is a template for data presentation. No experimental data is currently available.)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 (Human Liver Carcinoma) | 48 | Data not available |

| A549 (Human Lung Carcinoma) | 48 | Data not available |

| HEK-293 (Human Embryonic Kidney) | 48 | Data not available |

Visualization of Experimental Workflow

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Proposed Genotoxicity Assessment

Genotoxicity assays are crucial to determine if a compound can induce damage to genetic material. The Ames test is a widely used primary screening method.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ or trp+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Visualization of Logical Relationship in Ames Test

Caption: Logical flow of the Ames test for mutagenicity assessment.

Apoptosis and Cell Cycle Analysis

Should initial cytotoxicity screens indicate significant activity, further investigation into the mechanism of cell death is warranted.

Experimental Protocol: Annexin V/Propidium Iodide Staining

-

Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a defined period.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells as described above.

-

Fixation: Harvest and fix the cells in cold ethanol.

-

Staining: Treat the cells with RNase and stain the cellular DNA with a fluorescent dye such as Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion and Future Directions

The protocols and frameworks outlined in this guide represent the standard preliminary steps for evaluating the toxicological profile of a novel compound like this compound. The generation of robust in vitro cytotoxicity, genotoxicity, and mechanistic data is essential before proceeding to more complex in vivo studies. Further research is required to generate this critical dataset to enable a comprehensive risk assessment and guide the future development of this compound.

Methodological & Application

Novel Synthetic Routes to 3-Amino-1,2-benzisoxazole-6-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for novel synthetic routes to 3-Amino-1,2-benzisoxazole-6-carbonitrile, a key intermediate in the development of various therapeutic agents. The described methods offer efficient and scalable pathways to this valuable scaffold.

Introduction

3-Amino-1,2-benzisoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a carbonitrile group at the 6-position can significantly modulate the pharmacological properties of the benzisoxazole core, making this compound a crucial building block for drug discovery programs. This document outlines two primary synthetic strategies for the preparation of this target molecule.

Synthetic Strategies

Two primary synthetic routes are presented, starting from commercially available precursors.

-

Route 1: A linear synthesis commencing from 2-fluoro-4-cyanophenol. This route involves the formation of an oxime ether followed by a base-mediated intramolecular cyclization.

-

Route 2: A convergent synthesis involving the initial preparation of a 6-bromo-3-amino-1,2-benzisoxazole intermediate, followed by a palladium-catalyzed cyanation reaction.

Route 1: Synthesis from 2-Fluoro-4-cyanophenol

This route offers a straightforward approach to the target molecule in two key steps.

Experimental Protocol

Step 1: Synthesis of 2-((2-cyano-phenoxy)amino)acetonitrile

-

To a solution of 2-fluoro-4-cyanophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 2-((2-cyano-phenoxy)amino)acetonitrile.

Step 2: Synthesis of this compound

-

Dissolve the 2-((2-cyano-phenoxy)amino)acetonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add a base, such as sodium ethoxide (NaOEt, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq), to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the cyclization by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1N HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Summary

| Step | Reactants | Reagents & Solvents | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Fluoro-4-cyanophenol, 2-Chloroacetonitrile | K₂CO₃, DMF | 80 | 4-6 | 75-85 |

| 2 | 2-((2-Cyano-phenoxy)amino)acetonitrile | NaOEt, Ethanol | Reflux | 2-4 | 60-70 |

Synthetic Pathway Diagram

Route 2: Synthesis via Cyanation of a 6-Bromo Intermediate

This route provides an alternative pathway that may be advantageous depending on the availability of starting materials.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-3-amino-1,2-benzisoxazole

This intermediate can be prepared from 4-bromo-2-fluorobenzonitrile following a similar procedure to that described in a one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives.[1]

-

Treat 4-bromo-2-fluorobenzonitrile (1.0 eq) with a hydroxamate anion (e.g., generated from hydroxylamine hydrochloride and a base) in a suitable solvent like DMSO.

-

The reaction proceeds via an in-situ intramolecular cyclization in the presence of a base to yield 6-bromo-3-amino-1,2-benzisoxazole.

Step 2: Synthesis of this compound

This step involves a palladium-catalyzed cyanation of the aryl bromide.

-

In a reaction vessel, combine 6-bromo-3-amino-1,2-benzisoxazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable ligand like dppf (0.05 eq).

-

Add a solvent such as anhydrous DMF or DMA.

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield this compound.

Data Summary

| Step | Reactants | Reagents & Solvents | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2-fluorobenzonitrile | Hydroxylamine, Base, DMSO | 100-120 | 8-12 | 50-60 |

| 2 | 6-Bromo-3-amino-1,2-benzisoxazole | Zn(CN)₂, Pd(PPh₃)₄, DMF | 120-140 | 12-24 | 65-75 |

Synthetic Pathway Diagram

References

Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Amino-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active agents. The addition of a carbonitrile group at the 6-position creates 3-Amino-1,2-benzisoxazole-6-carbonitrile, a versatile intermediate for the synthesis of compounds with a wide range of therapeutic applications. Derivatives of this scaffold have shown significant potential as kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) like c-Met, which are often dysregulated in cancer. This document provides an overview of the applications, relevant quantitative data for analogous compounds, and detailed experimental protocols for the synthesis and evaluation of derivatives based on this scaffold.

Key Applications in Medicinal Chemistry

Derivatives of the 3-Amino-1,2-benzisoxazole scaffold have been investigated for a multitude of biological activities, including:

-

Anticancer Agents: Primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1]

-

Antimicrobial Agents: Showing activity against various bacterial and fungal strains.

-

Anticonvulsants: Demonstrating efficacy in models of epilepsy.

-

Antipsychotics: Forming the core of several atypical antipsychotic drugs.

The 6-carbonitrile moiety can serve as a key interaction point with biological targets or as a synthetic handle for further chemical modifications to explore structure-activity relationships (SAR).

Data Presentation: In Vitro Activity of Analogous 3-Amino-1,2-benzisoxazole Derivatives

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the following table summarizes the in vitro inhibitory potency (IC50) of closely related 3-amino-benzo[d]isoxazole derivatives against the c-Met kinase. This data is derived from in vitro enzymatic assays and cellular assays.

| Compound ID | Modification on 3-Amino-benzo[d]isoxazole Core | Target Kinase | Enzymatic IC50 (nM)[1] | Cellular IC50 (μM) on EBC-1 cells[1] |

| 28a | Varied urea and sulfonamide substitutions | c-Met | 1.8 | 0.18 |

| 8d | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |

| 8e | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |

| 12 | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |

| 28b | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |

| 28c | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |

| 28d | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |

| 28h | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |

| 28i | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |

Note: The presented data is for comparative purposes and highlights the potential of the 3-amino-1,2-benzisoxazole scaffold as a source of potent c-Met inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1,2-benzisoxazole Derivatives

Reaction Scheme (General):

Caption: General synthesis of 3-amino-1,2-benzisoxazoles.

Materials:

-

Substituted o-halobenzonitrile or o-nitrobenzonitrile (e.g., 2-chloro-4-cyanobenzonitrile)

-

Hydroxamate (e.g., hydroxylamine hydrochloride)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Formation of the Hydroxamate Anion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in a suitable anhydrous solvent. Add a strong base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30 minutes to generate the hydroxamate anion.

-

Nucleophilic Aromatic Substitution: To the solution of the hydroxamate anion, add the substituted o-halobenzonitrile or o-nitrobenzonitrile dissolved in the same anhydrous solvent dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-amino-1,2-benzisoxazole derivative.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of test compounds against the c-Met kinase.[2]

Materials:

-

Recombinant human c-Met kinase

-

ULight™-poly GT substrate

-

Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop/Detection Buffer (Kinase Buffer containing 20 mM EDTA)

-

Test compounds dissolved in DMSO

-

384-well low-volume white plates

-

TR-FRET-capable plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series is recommended as a starting point. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor like staurosporine) controls.

-

Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" controls.

-

Initiation of Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mixture to all wells to start the reaction. The final volume will be 20 µL.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Stopping the Reaction and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer. Add 10 µL of this mix to all wells. Cover the plate and incubate for another 60 minutes at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the compound concentration using a suitable software.

Protocol 3: Cell Viability Assay (MTT)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of test compounds on the viability of cancer cells.[3][4]

Materials:

-

Cancer cell line with known c-Met activation (e.g., EBC-1, A549)

-

Cell culture medium and supplements

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds dissolved in DMSO

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO only).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (half-maximal growth inhibitory concentration) value.

Mandatory Visualization

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for cell proliferation, survival, and motility.

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Screening